methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a furan-2-carboxylate moiety via a thioether linkage. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The cyclopropyl substituent at position 3 of the pyrrolopyrimidine core introduces steric constraints that may enhance metabolic stability compared to bulkier alkyl or aromatic groups . While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds in and suggest that its preparation likely involves nucleophilic substitution or coupling reactions to introduce the thioether and ester functionalities .
Properties
IUPAC Name |
methyl 5-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-28-21(27)17-10-9-15(29-17)12-30-22-24-18-16(13-5-3-2-4-6-13)11-23-19(18)20(26)25(22)14-7-8-14/h2-6,9-11,14,23H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEYIZKIYUKHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Overview of Structure and Synthesis
The compound features a furan ring fused with a pyrrolopyrimidine structure, which is known for its diverse biological activities. The synthesis of such compounds typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives and incorporating various substituents to enhance biological activity.
1. Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory potential of pyrrolopyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines in vitro using RAW264.7 cells stimulated with lipopolysaccharides (LPS) . This suggests that the compound could be effective in managing inflammatory conditions.
2. Anticancer Activity
The anticancer potential of pyrrolopyrimidine derivatives has been extensively studied. Compounds in this class have demonstrated inhibitory effects on various cancer cell lines by targeting key pathways involved in cell proliferation. For example, studies indicate that certain derivatives exhibit potent activity against epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival . The IC50 values for these compounds against different cancer cell lines illustrate their efficacy:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 1 | A549 | 14.8 |
| Compound 2 | H1975 | 26.2 |
| Compound 3 | MCF-7 | 1.24 |
| Compound 4 | MDA-MB-231 | >100 |
These results suggest that this compound may possess similar anticancer properties.
The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific kinases or enzymes that are pivotal in cancer progression and inflammatory responses. Molecular docking studies have been employed to predict binding affinities and interactions with targets such as COX-2 and various receptor tyrosine kinases .
Case Studies
Case Study: Inhibition of EGFR
A notable study focused on the inhibition of EGFR by pyrrolopyrimidine derivatives demonstrated that modifications at specific positions significantly affected potency. For instance, increasing the size of substituents at the meta position of a phenyl ring was correlated with reduced EGFR inhibitory activity . Such insights are critical for designing more effective derivatives.
Case Study: Anti-inflammatory Effects
In another investigation, a series of pyrrolopyrimidine compounds were evaluated for their anti-inflammatory properties using an LPS-induced model. The most potent analogues were identified through in vitro assays measuring cytokine production . This study reinforces the therapeutic potential of these compounds in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
- Core Flexibility : The pyrrolo[3,2-d]pyrimidine core in the target compound and ’s derivative allows for planar aromatic interactions, critical for binding to ATP pockets in kinases. In contrast, the thiazolo[3,2-a]pyrimidine in adopts a puckered conformation (flattened boat), which may limit target compatibility .
- Substituent Effects: The 3-cyclopropyl group in the target compound likely reduces metabolic oxidation compared to the 3-(4-chlorophenyl) group in , which may increase hepatotoxicity risks .
Pharmacological and Physicochemical Properties
Table 2: Activity and Stability Trends
Discussion :
- Ester vs. Acid Moieties : The methyl ester in the target compound and ethyl ester in improve cell permeability compared to the carboxylic acids in ’s compounds, which may require active transport for cellular uptake .
- Antitumor Potential: Compounds 19a–c in exhibit antitumor activity via thymidylate synthase inhibition, suggesting the target compound’s pyrrolopyrimidine core may share similar mechanisms .
Crystallographic and Conformational Insights
- The thiazolo[3,2-a]pyrimidine in exhibits a dihedral angle of 80.94° between fused rings, limiting π-stacking interactions. In contrast, the pyrrolo[3,2-d]pyrimidine core in the target compound is expected to adopt a more planar conformation, favoring DNA intercalation or kinase binding .
- Hydrogen-bonding patterns in (C–H···O chains along the c-axis) highlight the role of weak interactions in crystal packing, which may influence the target compound’s solubility and formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
